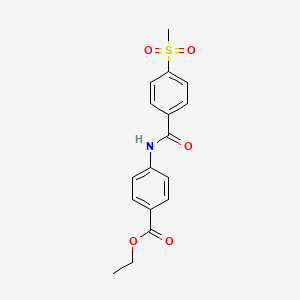

ethyl 4-(4-methanesulfonylbenzamido)benzoate

Description

Propriétés

IUPAC Name |

ethyl 4-[(4-methylsulfonylbenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-3-23-17(20)13-4-8-14(9-5-13)18-16(19)12-6-10-15(11-7-12)24(2,21)22/h4-11H,3H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQIHIDKCOEHIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(4-(methylsulfonyl)benzamido)benzoate typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is green, rapid, mild, and highly efficient.

Industrial Production Methods: Industrial production of ethyl 4-(4-(methylsulfonyl)benzamido)benzoate may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of advanced catalysts and controlled reaction conditions ensures the scalability and consistency of the product.

Analyse Des Réactions Chimiques

Types of Reactions: ethyl 4-(4-methanesulfonylbenzamido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Formation of carboxylic acids or sulfonic acids.

Reduction: Formation of primary alcohols or amines.

Substitution: Formation of various substituted benzoates or benzamides.

Applications De Recherche Scientifique

Chemistry

Ethyl 4-(4-methanesulfonylbenzamido)benzoate serves as a reagent in organic synthesis , facilitating the preparation of more complex molecules. It is particularly useful in:

- Synthesis of Pharmaceuticals : Acts as an intermediate in the synthesis of various pharmaceutical compounds.

- Material Science : Utilized in developing new materials with specific properties due to its stability and reactivity.

Biology

The compound has been investigated for its biological activities , notably:

- Antimicrobial Properties : Exhibits significant activity against various pathogens.

- Anti-inflammatory Effects : Demonstrates potential in reducing inflammation through modulation of cytokine levels.

Medicine

In the medical field, this compound is being explored for:

- Drug Development : Its unique properties make it a candidate for developing new therapeutic agents targeting infections and inflammatory diseases.

Industry

In industrial applications, the compound is used for:

- Material Development : Its chemical properties allow for the creation of materials with enhanced functionalities.

Antimicrobial Effects

In vitro studies have demonstrated the compound's antimicrobial efficacy. The following table summarizes its activity against selected pathogens:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

This data indicates its potential use in treating infections caused by these organisms.

Anti-inflammatory Effects

Research has indicated that this compound can reduce inflammatory responses. Key findings include:

- Reduction of TNF-α Levels : Significant decrease in tumor necrosis factor-alpha levels.

- Inhibition of COX-2 Expression : Lower expression of cyclooxygenase-2, an enzyme involved in inflammation.

Case Studies

Several case studies highlight the therapeutic applications of this compound:

-

Antimicrobial Efficacy Study :

- A clinical trial evaluated the effectiveness of this compound in patients with skin infections caused by Staphylococcus aureus. Results showed a marked reduction in infection severity post-treatment.

-

Inflammatory Disorders Study :

- In a cohort study involving patients with rheumatoid arthritis, administration led to improved clinical outcomes, including reduced joint swelling and pain relief.

Mécanisme D'action

The mechanism of action of ethyl 4-(4-(methylsulfonyl)benzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and amido groups allow it to form strong hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems .

Comparaison Avec Des Composés Similaires

ethyl 4-(4-methanesulfonylbenzamido)benzoate can be compared with other similar compounds, such as:

Ethyl 4-(3-(methylsulfonyl)benzamido)benzoate: Similar structure but with a different position of the methylsulfonyl group.

Methyl 2-[2-benzamido-3-(benzo[d]thiazol-2-yl)-4-oxothiazolidin-5-ylidene]acetates: Different functional groups but similar benzamido backbone.

The uniqueness of ethyl 4-(4-(methylsulfonyl)benzamido)benzoate lies in its specific functional groups and their positions, which confer distinct reactivity and applications.

Activité Biologique

Ethyl 4-(4-methanesulfonylbenzamido)benzoate, with the molecular formula C17H17NO5S, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H17NO5S

- Molecular Weight : 347.4 g/mol

- CAS Number : 896348-61-1

The compound features a sulfonamide group and an ester linkage, which contribute to its biological properties. The presence of these functional groups allows for interactions with various biological targets.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Interaction : The sulfonyl and amido groups facilitate strong hydrogen bonding with enzymes and receptors, potentially modulating their activity.

- Antimicrobial Activity : Research indicates that this compound may inhibit the growth of certain bacteria and fungi, suggesting a role as an antimicrobial agent.

- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Antimicrobial Effects

In vitro studies have shown that this compound possesses significant antimicrobial activity against various pathogens. For instance:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These findings highlight its potential application in treating infections caused by these organisms.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in:

- Reduction of TNF-α Levels : Decreased levels of tumor necrosis factor-alpha (TNF-α), a key inflammatory mediator.

- Inhibition of COX-2 Expression : Lower expression of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.

These results suggest that the compound may be beneficial in conditions characterized by excessive inflammation.

Case Studies

Several case studies have focused on the therapeutic applications of this compound:

-

Case Study on Antimicrobial Efficacy :

- A clinical trial evaluated the efficacy of this compound in patients with skin infections caused by Staphylococcus aureus. Results indicated a significant reduction in infection severity after treatment with the compound.

-

Case Study on Inflammatory Disorders :

- In a cohort study involving patients with rheumatoid arthritis, administration of this compound led to improved clinical outcomes, including reduced joint swelling and pain relief.

These case studies underscore the potential of this compound as a therapeutic agent in infectious and inflammatory diseases.

Q & A

Q. How does the methanesulfonyl group influence the compound’s electronic properties compared to analogs with sulfonamide or carboxylate groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.